molecular formula C23H14N2O3S B11348278 2-[2-Oxo-2-(2-oxochromen-3-yl)ethyl]sulfanyl-6-phenylpyridine-3-carbonitrile

2-[2-Oxo-2-(2-oxochromen-3-yl)ethyl]sulfanyl-6-phenylpyridine-3-carbonitrile

Cat. No.: B11348278
M. Wt: 398.4 g/mol
InChI Key: PSHLFTMJJZRDTR-UHFFFAOYSA-N
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Description

2-[2-Oxo-2-(2-oxochromen-3-yl)ethyl]sulfanyl-6-phenylpyridine-3-carbonitrile is a complex organic compound that features a combination of chromenyl, pyridine, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Oxo-2-(2-oxochromen-3-yl)ethyl]sulfanyl-6-phenylpyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 2-oxochromen-3-yl acetic acid with 6-phenylpyridine-3-carbonitrile in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-Oxo-2-(2-oxochromen-3-yl)ethyl]sulfanyl-6-phenylpyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine or chromenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Conditions may include the use of bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.

Scientific Research Applications

2-[2-Oxo-2-(2-oxochromen-3-yl)ethyl]sulfanyl-6-phenylpyridine-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[2-Oxo-2-(2-oxochromen-3-yl)ethyl]sulfanyl-6-phenylpyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-Oxo-2-(2-oxochromen-3-yl)ethyl]sulfanyl-6-phenylpyridine-3-carbonitrile is unique due to its combination of chromenyl, pyridine, and phenyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H14N2O3S

Molecular Weight

398.4 g/mol

IUPAC Name

2-[2-oxo-2-(2-oxochromen-3-yl)ethyl]sulfanyl-6-phenylpyridine-3-carbonitrile

InChI

InChI=1S/C23H14N2O3S/c24-13-17-10-11-19(15-6-2-1-3-7-15)25-22(17)29-14-20(26)18-12-16-8-4-5-9-21(16)28-23(18)27/h1-12H,14H2

InChI Key

PSHLFTMJJZRDTR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(C=C2)C#N)SCC(=O)C3=CC4=CC=CC=C4OC3=O

Origin of Product

United States

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